Angiotensin II (1-6) is a hexapeptide fragment derived from the larger octapeptide hormone, angiotensin II. It is a product of angiotensin II metabolism and is known to interact with the renin-angiotensin system (RAS) []. While its precise physiological role is still under investigation, research suggests that it may have biological activity distinct from angiotensin II.
Angiotensin I is derived from angiotensinogen, a protein produced in the liver. Renin, an enzyme secreted by the kidneys, catalyzes the conversion of angiotensinogen into angiotensin I. Subsequently, angiotensin I is converted into angiotensin II primarily in the lungs by angiotensin-converting enzyme.
Angiotensins are classified as peptide hormones. Specifically, angiotensin II (1-6) can be categorized under bioactive peptides that influence vascular tone and fluid homeostasis.
The synthesis of angiotensin II (1-6) can be achieved through various chemical methods. One common approach involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain attached to a solid support.
In a typical synthesis protocol:
For example, a recent study demonstrated synthesis techniques involving microwave-assisted methods that enhance the yield and purity of angiotensin-derived peptides .
Angiotensin II (1-6) has a specific amino acid sequence that includes six residues: aspartic acid, arginine, valine, tyrosine, isoleucine, and histidine. The molecular structure can be represented as follows:
The three-dimensional structure of angiotensin II (1-6) reveals its conformation in solution, which is crucial for its interaction with receptors in target tissues .
Angiotensin II (1-6) undergoes several biochemical reactions:
The binding affinity of angiotensin II (1-6) to its receptor can be quantified using radioligand binding assays. These assays measure the concentration of ligand required to occupy half of the available receptors (IC50 values) .
The mechanism of action for angiotensin II (1-6) primarily involves:
Studies have shown that angiotensin II (1-6) has a significant impact on cardiovascular health, influencing both short-term blood pressure regulation and long-term cardiovascular remodeling .
Relevant data indicates that modifications in its structure can significantly alter its pharmacological properties .
Angiotensin II (1-6) has several applications in scientific research:
Angiotensin I/II (1-6) (Asp-Arg-Val-Tyr-Ile-His; DRVYIH) is a hexapeptide fragment derived from the N-terminal region of both angiotensin I (Ang I; 1-10) and angiotensin II (Ang II; 1-8). Its molecular weight is 801.89 Da (C₃₆H₅₅N₁₁O₁₀), with a CAS registry number of 47896-63-9 [1] [8]. The peptide retains the canonical zinc-binding motif (His⁶) critical for interactions with angiotensin-converting enzyme (ACE) and other metalloproteases. Unlike full-length angiotensins, it lacks C-terminal residues susceptible to further proteolysis (e.g., His-Leu in Ang I or Phe in Ang II), enhancing its metabolic stability in certain microenvironments. No glycosylation sites are present, but the tyrosine residue (Tyr⁴) may undergo phosphorylation or sulfation, modulating receptor affinity in tissue-specific contexts [1] [5].
Conformational studies reveal that Ang (1-6) adopts a semi-helical structure in aqueous solutions, stabilized by salt bridges between Asp¹ and Arg². This contrasts with Ang I’s extended conformation and Ang II’s stable β-turn (residues 4–7). Truncation to the (1-6) fragment reduces solvent-exposed hydrophobic residues (e.g., Val³, Ile⁵), limiting non-specific aggregation (Table 1).
Table 1: Structural Properties of Key Angiotensin Peptides
Peptide | Sequence | Length | Dominant Conformation | Key Stabilizing Interactions |
---|---|---|---|---|
Ang I (1-10) | DRVYIHPFHL | 10-mer | Random coil | C-terminal His-Leu hydrophobic cluster |
Ang II (1-8) | DRVYIHPF | 8-mer | Type I β-turn (YIHP) | Arg²-Tyr⁴ ionic pair; Phe⁸-His⁶ π-stack |
Ang (1-6) | DRVYIH | 6-mer | Partial helix (residues 3–6) | Asp¹-Arg² salt bridge; His⁶-Zn²⁺ coordination |
Ang (1-7) | DRVYIHP | 7-mer | Disrupted β-turn | Pro⁷-induced rigidity |
Molecular dynamics simulations indicate Ang (1-6)’s flexible C-terminus allows adaptive binding to ACE subsites (S1-S2'), unlike the rigid Ang II Pro⁷-Phe⁸ motif. This flexibility facilitates distinct biological roles, including potential ACE inhibition [2] [9].
Ang (1-6) is generated through sequential proteolysis of angiotensinogen (AGT). Renin cleaves AGT to produce Ang I (1-10), which is further processed by ACE to form Ang II (1-8). Carboxypeptidases (e.g., ACE2) or endopeptidases (e.g., neprilysin) then hydrolyze Ang II’s C-terminal Phe⁸ to yield Ang (1-7), which is truncated to Ang (1-6) by aminopeptidase A (APA) or dipeptidyl peptidase III (DPP III) [5] [8]. ACE itself exhibits low efficiency in cleaving Ang (1-6) due to its lack of a C-terminal dipeptide, functioning instead as a weak substrate or inhibitor [2].
Table 2: Enzymatic Cleavage Efficiency for Ang (1-6) Generation
Enzyme | Precursor Substrate | Catalytic Efficiency (kcat/Kₘ; M⁻¹s⁻¹) | Primary Cleavage Site |
---|---|---|---|
ACE2 | Ang II (1-8) | 1.5 × 10⁶ | Phe⁸↓His⁹ (removed) |
APA | Ang (1-7) | 4.2 × 10⁴ | Arg²↓Val³ |
DPP III | Ang (1-7) | 8.7 × 10³ | Asp¹↓Arg² |
ACE (C-domain) | Ang I (1-10) | 2.1 × 10⁶ | His⁹↓Leu¹⁰ |
Experiments with ACE inhibitors (e.g., enalaprilat) show >90% suppression of Ang II formation but only modest reductions in Ang (1-6) levels, confirming non-ACE pathways dominate its production [5] [10].
Ang (1-6) exhibits pH-dependent stability, degrading via two primary pathways in aqueous solutions:
Table 3: Degradation Kinetics of Ang (1-6) in Physiological Buffers
pH | Temperature (°C) | Primary Degradation Pathway | Half-life (hrs) | Major Degradants |
---|---|---|---|---|
2.0 | 37 | DKP formation | 210 | Cyclic DKP (DRVYIH-DKP) |
7.4 | 37 | DKP formation + hydrolysis | 48 | DKP; Ang (1-4) |
8.5 | 37 | C-terminal hydrolysis | 12 | Ang (1-5), Ang (1-4) |
In plasma, aminopeptidase M rapidly cleaves Asp¹-Arg² (half-life: <15 min), while tissue endopeptidases (e.g., prolyl oligopeptidase) target Val³-Tyr⁴. Albumin binding extends its half-life in circulation by masking protease-accessible sites [4] [7]. Reactive oxygen species (ROS) in hypertensive microenvironments accelerate degradation by oxidizing Tyr⁴, reducing bioavailability [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7